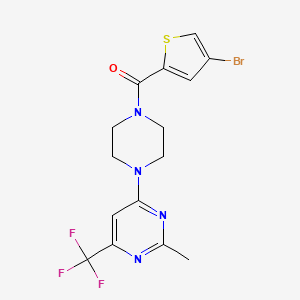

(4-Bromothiophen-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-bromothiophen-2-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrF3N4OS/c1-9-20-12(15(17,18)19)7-13(21-9)22-2-4-23(5-3-22)14(24)11-6-10(16)8-25-11/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKPYDMIPNOAFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CS3)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrF3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Bromothiophen-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic derivative that has shown significant promise in various biological assays, particularly in the fields of antimicrobial and anticancer activity. This article consolidates findings from diverse research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a bromothiophene moiety linked to a piperazine ring, which is further substituted with a trifluoromethyl pyrimidine. The synthesis typically involves the reaction of appropriate thiophene derivatives with piperazine and pyrimidine precursors under controlled conditions. The structural integrity and purity of the synthesized compound are often confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of related thiophene and piperazine derivatives. For instance, compounds similar to the target structure have been tested against various bacterial strains, demonstrating moderate to strong antibacterial activity. In one study, thiazole derivatives exhibited significant antimicrobial effects, suggesting potential parallels in the activity of thiophene derivatives .

| Compound | Activity | Reference |

|---|---|---|

| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone | Inhibits Na+/K(+)-ATPase | |

| 4-Bromo-thiophene derivatives | Moderate to excellent antimicrobial activity |

Anticancer Properties

The anticancer potential of this compound has been evaluated through in vitro studies on various cancer cell lines. For example, related compounds have shown inhibitory effects on the Ras oncogene, which is crucial in cancer progression. Specifically, one study indicated that 4-bromo derivatives could inhibit cell proliferation in glioma cells, suggesting that similar mechanisms may be at play for our compound .

The proposed mechanism of action for thiophene-based compounds often involves the inhibition of key enzymes or pathways essential for microbial growth or cancer cell proliferation. For instance, inhibition of Na+/K(+)-ATPase disrupts cellular ion balance, leading to cell death in cancerous cells . Additionally, docking studies have suggested that these compounds may interact with specific targets at the molecular level, enhancing their efficacy against cancer cells and pathogens .

Case Studies

- In Vitro Studies on Cancer Cell Lines : A series of experiments conducted on human glioma cell lines revealed that certain brominated thiophene derivatives significantly reduced cell viability compared to control groups. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for better efficacy .

- Antimicrobial Screening : A comprehensive screening of various synthesized thiophene derivatives against Gram-positive and Gram-negative bacteria showed that several compounds exhibited promising antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Scientific Research Applications

Structure and Composition

The compound features a bromothiophene moiety linked to a piperazine derivative containing a pyrimidine ring substituted with trifluoromethyl groups. This configuration enhances its lipophilicity and metabolic stability, making it suitable for various applications.

Molecular Formula

The molecular formula is , with a molecular weight of approximately 396.26 g/mol.

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to this one can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition of cancer cell proliferation, suggesting that this compound may also possess anticancer properties through mechanisms such as apoptosis induction .

- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Similar acetophenone derivatives have demonstrated significant anti-inflammatory effects, indicating potential therapeutic applications in treating inflammatory diseases.

- Neuropharmacology : The piperazine ring is known for its activity on neurotransmitter receptors, making this compound a candidate for studies related to neurodegenerative diseases or psychiatric disorders. Its structural features may enhance binding affinity to serotonin receptors, which are critical targets in the treatment of depression and anxiety .

Biological Research

- Enzyme Inhibition Studies : The compound can serve as a tool in studying enzyme kinetics and inhibition mechanisms. Its interaction with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets in diseases like cancer and diabetes .

- Protein-Ligand Interactions : It can be utilized to explore protein-ligand interactions through docking studies and crystallography, contributing to the understanding of molecular recognition processes essential for drug design .

Material Science

- Organic Electronics : Due to its unique electronic properties, the compound may find applications in organic semiconductors or photovoltaic devices. The presence of bromine and trifluoromethyl groups can enhance charge mobility and stability in organic electronic materials .

- Synthesis of New Materials : The compound can act as an intermediate in the synthesis of novel polymers or nanomaterials with tailored properties for specific applications in nanotechnology or materials engineering .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer activity of related thiophene derivatives demonstrated that compounds with similar structures could effectively induce apoptosis in MCF-7 breast cancer cells. The research highlighted the importance of substituent groups in modulating biological activity and suggested further exploration of bromothiophene derivatives for anticancer drug development.

Case Study 2: Anti-inflammatory Mechanisms

In a recent investigation into anti-inflammatory agents, researchers found that acetophenone derivatives exhibited significant inhibition of COX enzymes. This study emphasized the potential of halogenated compounds like (4-Bromothiophen-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone as candidates for developing new anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Piperazine Derivatives

The piperazine scaffold is a recurring feature in pharmaceuticals. Key comparisons include:

- {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (Compound 9, ): Structural Difference: Replaces the bromothiophene with a chloro-trifluoromethylphenyl group and sulfonyl substituents.

- (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (): Structural Difference: Substitutes the thiophene ring with a bromophenyl group and adds a fluorophenyl moiety. Impact: Bromine on a phenyl ring (vs. Fluorine may enhance metabolic stability but reduce steric bulk compared to the trifluoromethyl group .

Thiophene-Containing Analogues

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ): Structural Difference: Lacks the bromine substituent on the thiophene ring and the pyrimidine moiety. Impact: Bromine in the target compound increases steric hindrance and electron-withdrawing effects, which could enhance binding affinity in halogen-bonding interactions .

Pyrimidine-Modified Derivatives

- 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol (): Structural Difference: Features a fluorophenyl and isopropyl-substituted pyrimidine with a methanol side chain. Impact: The trifluoromethyl group in the target compound offers greater lipophilicity and resistance to oxidative metabolism compared to the fluorophenyl and hydroxyl groups here .

Structural and Functional Analysis Table

Research Implications

- Synthetic Routes : The target compound’s synthesis likely involves coupling a bromothiophene-carboxylic acid derivative with a substituted piperazine, contrasting with sulfonylation or fluorophenyl incorporation in analogues .

- Biological Relevance: The bromothiophene and trifluoromethylpyrimidine may synergize to improve target selectivity (e.g., kinase inhibition) compared to non-halogenated or phenyl-substituted variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.